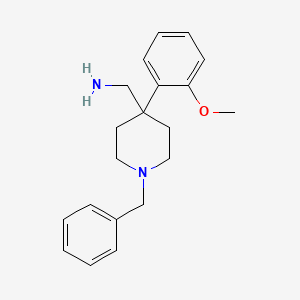
(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle): est un composé organique complexe appartenant à la classe des produits chimiques de la pipéridine. Les dérivés de la pipéridine sont connus pour leur large éventail d'applications en chimie médicinale, en particulier dans le développement de produits pharmaceutiques. Ce composé présente un cycle pipéridine substitué par un groupe benzyle et un groupe méthoxyphényle, ce qui en fait une structure unique avec des activités biologiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle) implique généralement des réactions organiques à plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butoxyde de potassium pour faciliter l'attaque nucléophile .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela inclut souvent l'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés pour contrôler avec précision les paramètres de réaction. L'utilisation de catalyseurs et de solvants facilement recyclables est également courante dans les milieux industriels pour minimiser les déchets et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d'aldéhydes ou d'acides carboxyliques.
Réduction: Les réactions de réduction peuvent cibler le cycle pipéridine, le convertissant potentiellement en une forme plus saturée.
Substitution: Les groupes benzyle et méthoxyphényle peuvent participer à des réactions de substitution électrophile et nucléophile, respectivement.
Réactifs et conditions courantes:
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Gaz hydrogène en présence de catalyseur palladium sur carbone (Pd/C).
Substitution: Hydrure de sodium ou tert-butoxyde de potassium dans des solvants aprotiques tels que le diméthylsulfoxyde (DMSO).
Principaux produits:
Oxydation: Formation de dérivés du benzaldéhyde ou de l'acide benzoïque.
Réduction: Formation de dérivés de pipéridine plus saturés.
Substitution: Différents dérivés substitués du benzyle ou du méthoxyphényle en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie: En chimie, la méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle) est utilisée comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes .
Biologie: En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de ligand dans des études de liaison aux récepteurs, contribuant à élucider la fonction de divers récepteurs dans l'organisme .
Médecine: En chimie médicinale, ce composé est étudié pour ses effets thérapeutiques potentiels. Il peut agir comme un précurseur pour le développement de médicaments ciblant les troubles neurologiques, compte tenu de sa similarité structurelle avec les dérivés de pipéridine pharmacologiquement actifs connus .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans le développement de matériaux avancés et de procédés chimiques .
Mécanisme d'action
Le mécanisme d'action de la méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle) implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. On pense qu'elle interagit avec les récepteurs alpha1-adrénergiques, qui sont des récepteurs couplés aux protéines G impliqués dans divers processus physiologiques. En se liant à ces récepteurs, le composé peut moduler leur activité, ce qui conduit à des effets thérapeutiques potentiels dans des affections telles que l'hypertension et les troubles neurologiques .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in receptor binding studies, helping to elucidate the function of various receptors in the body .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active piperidine derivatives .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions such as hypertension and neurological disorders .
Comparaison Avec Des Composés Similaires
Composés similaires:
1-Benzyl-4-(2-(diphénylméthoxy)éthyl)pipéridine: Ce composé est un stimulant de la classe de la pipéridine et agit comme un puissant inhibiteur de la recapture de la dopamine.
Méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle): Connu pour ses effets thérapeutiques potentiels et ses caractéristiques structurelles uniques.
Unicité: La méthanamine de (1-benzyl-4-(2-méthoxyphényl)pipéridin-4-yle) se distingue par sa substitution spécifique sur le cycle pipéridine, ce qui lui confère des propriétés chimiques et biologiques uniques. Son groupe méthoxyphényle est particulièrement important pour moduler son interaction avec les cibles biologiques, ce qui en fait un composé intéressant en chimie médicinale .
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[1-benzyl-4-(2-methoxyphenyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C20H26N2O/c1-23-19-10-6-5-9-18(19)20(16-21)11-13-22(14-12-20)15-17-7-3-2-4-8-17/h2-10H,11-16,21H2,1H3 |
Clé InChI |
KWJLSMMSHMMXMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)
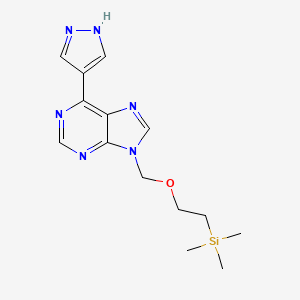
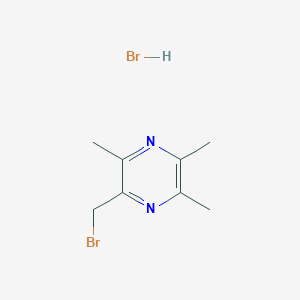


![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)
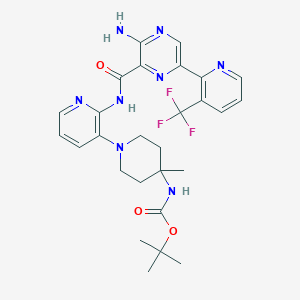
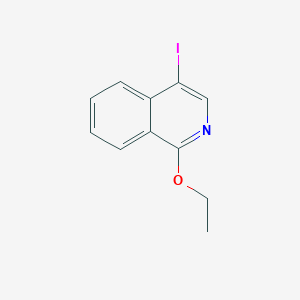
![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)

